REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[C:7](=[NH:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1.[I-].[Zn+2].[I-]>[C:8]1([C:7]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)([NH2:20])[C:5]#[N:6])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
4.63 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 10 min., whereupon a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with wet ether
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The liquid phase was washed with saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ether-hexane
|
Type
|
CUSTOM
|
Details
|
to afford 2.4 gm (38%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C#N)(N)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |